

Measuring Calpain Activity in Cell Lysates: Application Notes and Protocols

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Compound of Interest

Compound Name: *Culpin*

Cat. No.: *B055326*

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Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, apoptosis, and cell motility.[1][2] Dysregulation of calpain activity has been implicated in a range of pathologies such as neurodegenerative diseases, cardiovascular disease, and cancer.[2][3] Consequently, the accurate measurement of calpain activity in cell lysates is essential for understanding its physiological functions and for the development of therapeutic inhibitors.

These application notes provide detailed protocols for three common methods used to measure calpain activity in cell lysates: Fluorometric Assays, Western Blotting for Calpain Substrate Cleavage, and Casein Zymography.

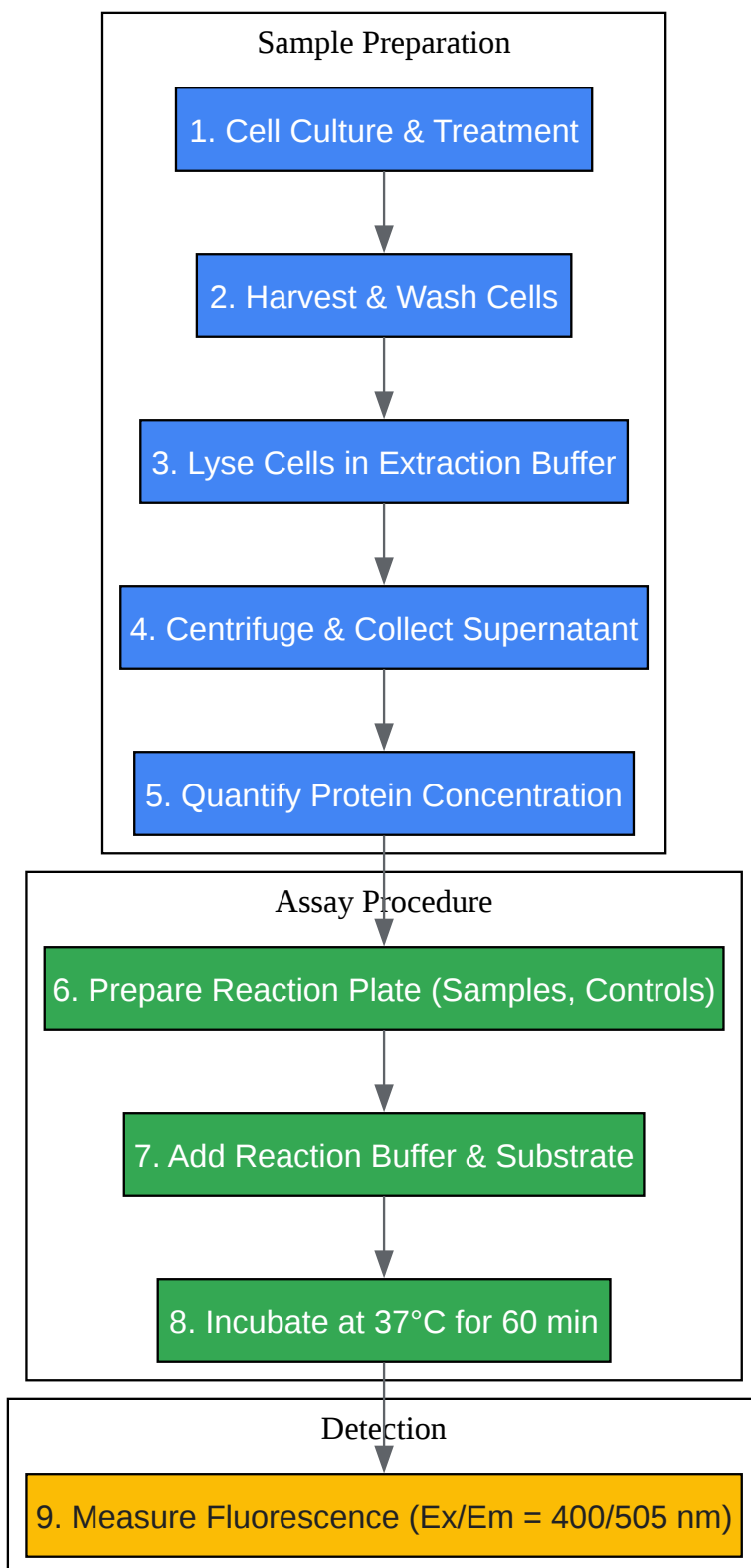
I. Fluorometric Calpain Activity Assay

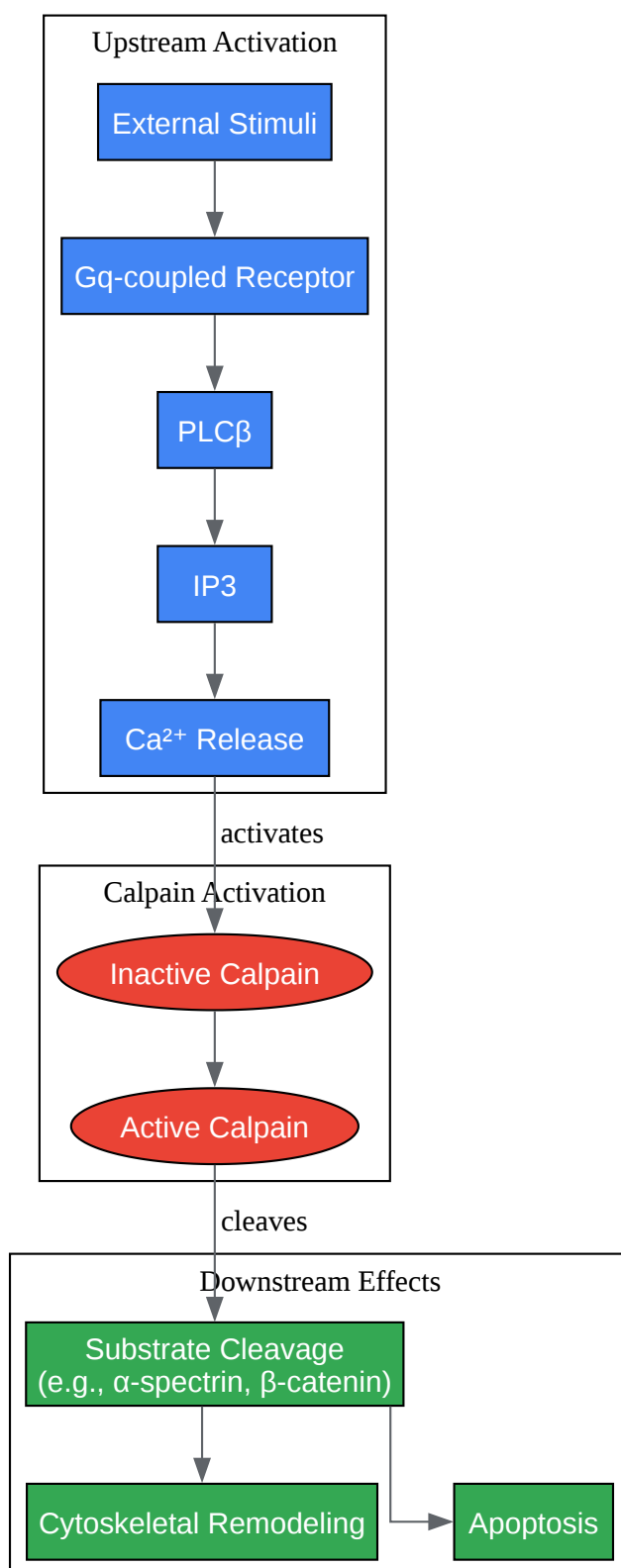
Fluorometric assays are a sensitive and high-throughput method for quantifying calpain activity. These assays utilize a specific calpain substrate conjugated to a fluorophore, which upon cleavage by active calpain, releases the fluorophore, resulting in a measurable increase in fluorescence.[4][5]

Data Presentation: Quantitative Assay Parameters

Parameter	Value	Source
Excitation Wavelength	400 nm	[4] [5]
Emission Wavelength	505 nm	[4] [5]
Substrate	Ac-LLY-AFC	[4] [5]
Cell Lysate Protein	50 - 200 µg per well	[4] [5]
Incubation Time	60 minutes	[4]
Incubation Temperature	37°C	[4]
Assay Buffer pH	Neutral	[3]

Experimental Workflow: Fluorometric Assay





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